molecular formula C7H5ClO4S B1292039 2H-1,3-Benzodioxole-4-sulfonyl chloride CAS No. 87473-88-9

2H-1,3-Benzodioxole-4-sulfonyl chloride

Cat. No.: B1292039
CAS No.: 87473-88-9
M. Wt: 220.63 g/mol
InChI Key: KLOJIPJDBCSTTI-UHFFFAOYSA-N
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Scientific Research Applications

2H-1,3-Benzodioxole-4-sulfonyl chloride has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 2H-1,3-Benzodioxole-4-sulfonyl chloride typically involves the reaction of 2H-1,3-Benzodioxole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

2H-1,3-Benzodioxole+Chlorosulfonic Acid2H-1,3-Benzodioxole-4-sulfonyl chloride+Hydrochloric Acid\text{2H-1,3-Benzodioxole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 2H-1,3-Benzodioxole+Chlorosulfonic Acid→2H-1,3-Benzodioxole-4-sulfonyl chloride+Hydrochloric Acid

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2H-1,3-Benzodioxole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2H-1,3-Benzodioxole-4-sulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfenyl chloride under specific conditions.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2H-1,3-Benzodioxole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

2H-1,3-Benzodioxole-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Benzenesulfonyl chloride: Similar in reactivity but lacks the dioxole ring structure.

    Methanesulfonyl chloride: Smaller and less complex, used in similar types of reactions.

    Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis, but with a different aromatic ring structure.

The uniqueness of this compound lies in its dioxole ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.

Properties

IUPAC Name

1,3-benzodioxole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4S/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOJIPJDBCSTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626274
Record name 2H-1,3-Benzodioxole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87473-88-9
Record name 2H-1,3-Benzodioxole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxaindane-4-sulfonyl chloride
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